L-Glutamic acid, L-threonylglycylglycyl-
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Overview
Description
L-Glutamic acid, L-threonylglycylglycyl- is a compound that combines the properties of L-glutamic acid, L-threonine, and glycine. L-glutamic acid is a non-essential amino acid that plays a crucial role in protein synthesis and functions as a neurotransmitter in the central nervous system . L-threonine is an essential amino acid necessary for protein synthesis and various metabolic processes . Glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-threonylglycylglycyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-threonylglycylglycyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-glutamic acid, L-threonine, and glycine, which can then be purified and coupled to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-threonylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamic acid, L-threonylglycylglycyl- can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-Glutamic acid, L-threonylglycylglycyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-threonylglycylglycyl- involves its interaction with specific molecular targets and pathways. For example, L-glutamic acid acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors in the central nervous system . L-threonine and glycine can modulate various metabolic pathways and contribute to protein synthesis and cellular functions .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
L-Threonine: An essential amino acid necessary for protein synthesis and metabolic processes.
Glycine: The simplest amino acid involved in protein synthesis and other biochemical processes.
Uniqueness
L-Glutamic acid, L-threonylglycylglycyl- is unique due to its combination of three different amino acids, each contributing distinct properties.
Properties
CAS No. |
403700-52-7 |
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Molecular Formula |
C13H22N4O8 |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H22N4O8/c1-6(18)11(14)12(23)16-4-8(19)15-5-9(20)17-7(13(24)25)2-3-10(21)22/h6-7,11,18H,2-5,14H2,1H3,(H,15,19)(H,16,23)(H,17,20)(H,21,22)(H,24,25)/t6-,7+,11+/m1/s1 |
InChI Key |
PXGCVZVTIGGVSA-BUYFANAVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
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